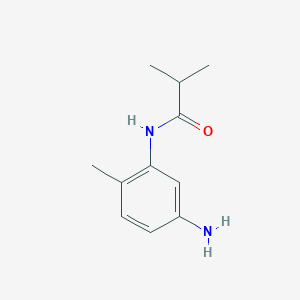

N-(5-amino-2-methylphenyl)-2-methylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-amino-2-methylphenyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Muscle Relaxant and Anticonvulsant Activities : N-Substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives were studied for their muscle relaxant and anticonvulsant activities. A specific derivative, 3-diethylamino-2, N-dimethyl-N-(3-phenyl-5-isoxazolyl)propanamide, demonstrated selective muscle relaxant and anticonvulsant properties (Tatee et al., 1986).

HIV-1 Protease Inhibition : A study on the inhibitor compound 2, which is a tripeptide analogue with an imidazole group mimicking a carboxamide group, showed potent inhibition of HIV-1 protease. The compound also demonstrated improved pharmacokinetic and oral bioavailability properties (Abdel-Meguid et al., 1994).

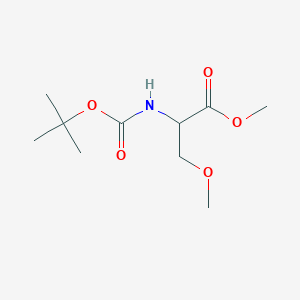

Anticancer Agent Design : A series of functionalized amino acid derivatives, including N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide, were synthesized and evaluated for cytotoxicity against human cancer cell lines. Certain compounds showed promising cytotoxicity in ovarian and oral cancers, indicating potential in anticancer agent design (Kumar et al., 2009).

Conformational Analysis and Spectroscopy : The study of a paracetamol analogue, 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide, provided insights into the electronic properties and vibrational mode couplings. This research aids in understanding the structural aspects of similar compounds (Viana et al., 2017).

Antihistaminic and Anticholinergic Activities : The study of 2-methylpropanamide and benzamide derivatives of carboxyterfenadine showed potential for antihistaminic and anticholinergic activities. These derivatives were synthesized by nucleophilic substitution and evaluated using guinea pig ileum tissues (Arayne et al., 2017).

Antiepileptic Activity : A group of (E)-N-cinnamoyl aminoalkanols derivatives, monosubstituted with various groups, was studied for anticonvulsant activity in rodent models. Certain derivatives showed promising results, indicating potential for antiepileptic drug development (Gunia-Krzyżak et al., 2017).

Mechanism of Action

Target of Action

N-(5-amino-2-methylphenyl)-2-methylpropanamide and its derivatives have been synthesized to determine their in vitro antimicrobial activities against clinically isolated strains . The compound’s primary targets are therefore the microbial cells present in these strains .

Mode of Action

It is known that the compound interacts with its microbial targets, leading to their inhibition . This interaction and the resulting changes at the molecular level are what confer the compound’s antimicrobial activity .

Biochemical Pathways

Given its antimicrobial activity, it can be inferred that the compound interferes with essential biochemical pathways in the microbial cells, leading to their inhibition .

Result of Action

The primary result of the action of this compound is the inhibition of microbial growth . This is evidenced by its in vitro antimicrobial activity against clinically isolated strains .

Action Environment

The action of this compound, like that of many other antimicrobial agents, can be influenced by various environmental factors. These may include the presence of other compounds, the pH of the environment, temperature, and the specific characteristics of the microbial strains against which it is active . .

Properties

IUPAC Name |

N-(5-amino-2-methylphenyl)-2-methylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-7(2)11(14)13-10-6-9(12)5-4-8(10)3/h4-7H,12H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLBCIAIEZFZCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)NC(=O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588262 |

Source

|

| Record name | N-(5-Amino-2-methylphenyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926212-85-3 |

Source

|

| Record name | N-(5-Amino-2-methylphenyl)-2-methylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926212-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Amino-2-methylphenyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(1H-tetrazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1319747.png)

![8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B1319752.png)

![4-(Piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1319786.png)